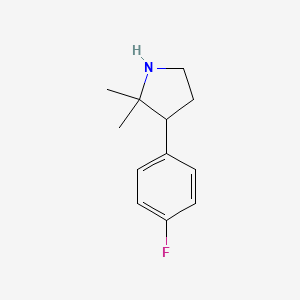

3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Heterocycles in Organic Synthesis and Chemical Scaffolding

Pyrrolidine and its derivatives are integral components in a vast number of natural products, pharmaceuticals, and catalysts. The five-membered ring system offers a three-dimensional structure that is crucial for establishing specific interactions with biological targets. nih.govnih.gov This non-planar, puckered conformation allows for the precise spatial orientation of substituents, a key factor in determining the efficacy and selectivity of bioactive molecules. nih.gov

In the context of organic synthesis, pyrrolidines are widely employed as chiral auxiliaries and organocatalysts, facilitating stereoselective reactions to produce enantiomerically pure compounds. nih.gov The nitrogen atom within the ring can be readily functionalized, providing a handle for further chemical modification and the construction of extensive molecular libraries. The stability of the pyrrolidine ring under various reaction conditions further enhances its utility as a reliable scaffold for building complex molecular architectures. nih.gov

The significance of the pyrrolidine motif is underscored by its presence in numerous FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties. nih.gov Its ability to serve as a versatile scaffold has led to its incorporation in compounds targeting a wide range of diseases, including those affecting the central nervous system, infectious diseases, and cancer. nih.govnih.gov

Strategic Incorporation of Fluorine in Molecular Design for Modulating Chemical Properties

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.net

Strategic fluorination can block sites of metabolism, thereby increasing the half-life of a drug in the body. nih.gov The substitution of a hydrogen atom with fluorine can also alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's solubility and ability to cross biological membranes. Furthermore, the introduction of fluorine can lead to more favorable interactions with protein targets, enhancing binding affinity and, consequently, potency. researchgate.net This approach has been successfully applied in the development of a wide range of therapeutic agents. researchgate.net

Overview of Academic Research Trajectories for 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine and Related Analogues

Research into this compound and its structural relatives has primarily focused on their potential as modulators of neurotransmitter transporters, particularly the dopamine (B1211576) transporter (DAT). The core structure, featuring a 3-arylpyrrolidine moiety, is a recognized pharmacophore for DAT inhibitors.

While specific research exclusively detailing the synthesis and full biological profile of this compound is not extensively published in publicly accessible literature, the investigation of analogous compounds provides significant insights. For instance, studies on related 3-aryl-pyrrolidine derivatives have explored their potential as antibacterial agents and inhibitors of enzymes like inorganic pyrophosphatase. nih.gov

Research on a broader class of fluorinated arylpiperazine and pyrrolidine derivatives has demonstrated their potential as antimalarial agents. researchgate.net Furthermore, extensive research on compounds with a similar structural framework, such as those with a bis(4-fluorophenyl)methyl moiety, has been conducted to evaluate their affinity for the dopamine transporter, with the goal of developing treatments for cocaine abuse. nih.gov The gem-dimethyl substitution at the 2-position of the pyrrolidine ring is a common strategy to introduce conformational constraint and potentially enhance metabolic stability or binding affinity.

The research trajectory for this class of compounds generally involves:

Synthesis: Development of efficient synthetic routes to access the core 2,2-dimethyl-3-phenylpyrrolidine (B2479404) scaffold and introduce the desired 4-fluorophenyl substituent.

In Vitro Evaluation: Screening for biological activity, often focusing on binding affinities to specific protein targets like the dopamine transporter.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand how different substituents influence biological activity and selectivity.

While detailed, publicly available data tables for the specific compound this compound are scarce, the collective research on its constituent parts and related analogs strongly indicates its potential as a valuable probe for chemical biology and a promising scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further focused research is necessary to fully elucidate its specific properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-2,2-dimethylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-12(2)11(7-8-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCTUNNTXXXAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl 2,2 Dimethylpyrrolidine and Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine reveals several potential disconnection strategies. The most common approaches involve the formation of the pyrrolidine (B122466) ring through cyclization reactions. Key disconnections can be made at the C-N bonds or strategic C-C bonds within the pyrrolidine core.

One logical disconnection is at the N1-C2 and C4-C5 bonds, suggesting a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. Another viable strategy involves the disconnection of the C2-C3 bond, which could be formed through the conjugate addition of an organometallic reagent containing the 4-fluorophenyl moiety to a suitable α,β-unsaturated carbonyl compound, followed by intramolecular reductive amination. A third approach involves the disconnection at the N1-C5 bond, which could be formed via an intramolecular nucleophilic substitution.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors | Synthetic Approach |

| This compound | C2-N1, C3-C4 | 4-Fluorophenylacetonitrile, 1,2-dibromo-2-methylpropane, and a primary amine | Sequential alkylation and reductive cyclization |

| C3-C(4-fluorophenyl), N1-C5 | A suitable γ-amino ketone precursor | Intramolecular cyclization/reductive amination | |

| C2-C3, C4-C5 | An azomethine ylide precursor and an alkene | [3+2] Cycloaddition |

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of enantiomerically pure pyrrolidines is crucial for their application in drug discovery. This can be achieved through various stereoselective methods.

Chiral Auxiliaries and Catalysis in Pyrrolidine Ring Formation

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed. Common chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor to direct the stereoselective formation of the C3 stereocenter during an alkylation or addition reaction.

Asymmetric catalysis offers a more atom-economical approach. Metal-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor, such as a 3-(4-fluorophenyl)-2,2-dimethyl-Δ³-pyrroline, could yield the desired enantiomerically enriched product. nih.gov Furthermore, organocatalysis, using chiral amines or phosphoric acids, can promote enantioselective conjugate additions or cyclization reactions to form the pyrrolidine ring with high stereocontrol.

Control of Stereochemistry at the 3-Position and Pyrrolidine Ring Carbons

Achieving specific stereochemistry at the C3 position and other stereocenters on the pyrrolidine ring is a significant challenge. Diastereoselective multicomponent reactions have emerged as a powerful tool for constructing highly substituted pyrrolidines with multiple stereocenters in a single step. nih.govresearchgate.net For instance, a [3+2] cycloaddition reaction between an azomethine ylide derived from an amino acid and a substituted alkene can lead to the formation of pyrrolidines with a high degree of diastereoselectivity. The stereochemical outcome is often dictated by the geometry of the dipole and the steric and electronic properties of the substituents on both the ylide and the dipolarophile.

In the context of this compound, the relative stereochemistry between the C3-aryl group and other potential substituents on the ring could be controlled by the choice of reaction conditions and catalysts. For example, in a nitro-Mannich reaction followed by ring closure, kinetic or thermodynamic control of the protonation step can determine the relative stereochemistry at the C2 and C3 positions. nih.gov

Diversification of the Fluorophenyl Moiety and Pyrrolidine Substitution Patterns

The ability to generate a library of analogues with diverse substitution patterns is essential for structure-activity relationship (SAR) studies.

Strategies for Regioisomeric Fluorophenyl Derivatives (e.g., ortho-, meta-, para-fluorophenyl)

The synthesis of regioisomeric fluorophenyl derivatives of 3-aryl-2,2-dimethylpyrrolidines can be readily achieved by employing the appropriately substituted starting materials. For instance, in a synthetic route involving a Grignard reaction, starting with ortho-, meta-, or para-fluorobenzonitrile would lead to the corresponding regioisomers of the final pyrrolidine product. researchgate.net Similarly, in a Suzuki or other cross-coupling reactions, the choice of the fluorophenylboronic acid or halide would determine the final substitution pattern.

| Regioisomer | Key Starting Material |

| 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine | 2-Fluorobenzonitrile or 1-bromo-2-fluorobenzene |

| 3-(3-Fluorophenyl)-2,2-dimethylpyrrolidine | 3-Fluorobenzonitrile or 1-bromo-3-fluorobenzene |

| This compound | 4-Fluorobenzonitrile or 1-bromo-4-fluorobenzene |

Modifications at the 2,2-Dimethyl Positions

Modification of the 2,2-dimethyl group can be achieved by utilizing different precursors during the synthesis. Instead of a precursor that installs a gem-dimethyl group, one could employ starting materials that lead to other dialkyl substitutions or even spirocyclic systems at the C2 position. The synthesis of spiro-pyrrolidines via [3+2] cycloaddition reactions has been reported, offering a pathway to novel analogues. researchgate.net

Alternatively, if a synthetic route allows, functionalization of one of the methyl groups could be envisioned, although this would be a more challenging transformation.

Palladium-Catalyzed Cross-Coupling Reactions in Pyrrolidine Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. In the context of pyrrolidine synthesis, these methods are particularly valuable for introducing aryl substituents, such as the 4-fluorophenyl group, onto the pyrrolidine ring.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a widely employed strategy. whiterose.ac.ukmdpi.com This reaction is favored in the pharmaceutical industry for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. whiterose.ac.uk For the synthesis of 3-aryl pyrrolidines, a common approach involves the coupling of a pyrroline (B1223166) precursor bearing a leaving group at the 3-position with an appropriate arylboronic acid.

A notable advancement in this area is the palladium-catalyzed hydroarylation of pyrrolines, which directly yields 3-aryl pyrrolidines. researchgate.netnih.govnih.gov This process circumvents the need for pre-functionalized pyrrolidine rings. For instance, the reaction of N-alkyl pyrrolines with aryl bromides in the presence of a palladium catalyst and a suitable additive can afford the desired 3-aryl pyrrolidine products in a single step. researchgate.netnih.gov This methodology has proven to have a broad substrate scope, allowing for the synthesis of a diverse library of drug-like molecules. researchgate.netnih.govnih.gov

The efficiency of these coupling reactions is often dependent on the choice of ligands, bases, and reaction conditions. Research has shown that ligands such as phosphines play a crucial role in the catalytic cycle, influencing both the yield and selectivity of the transformation. nih.gov For instance, the use of specific phosphine (B1218219) ligands can be essential for achieving high yields in the coupling of sterically demanding or electronically challenging substrates. nih.govresearchgate.net

Below is a table summarizing key aspects of palladium-catalyzed reactions relevant to the synthesis of substituted pyrrolidines.

| Reaction Type | Key Features | Typical Substrates | Catalyst System | Ref. |

| Suzuki-Miyaura Coupling | Forms C(sp²)–C(sp²) or C(sp³)–C(sp²) bonds. Tolerant of various functional groups. | Aryl halides, aryl triflates, boronic acids/esters. | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Cs₂CO₃, K₂CO₃). | whiterose.ac.ukmdpi.comresearchgate.net |

| Heck Reaction | Forms a new C-C bond by coupling an alkene with an aryl or vinyl halide. | Aryl bromides, ethylene. | Pd(OAc)₂, phosphine ligand (e.g., NISPCPP). | mdpi.com |

| Hydroarylation of Pyrrolines | Direct arylation of the pyrroline C=C double bond. | N-alkyl pyrrolines, aryl bromides. | Palladium catalyst, Lewis acid additive (e.g., Cu(OTf)₂). | researchgate.netnih.govnih.gov |

Development of Novel Cascade and Multicomponent Reactions for Pyrrolidine Annulation

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. A notable example is the proline-catalyzed sequential syn-Mannich and [4+1]-annulation cascade. acs.orgnih.gov This process generates densely functionalized pyrrolidines with excellent control over stereochemistry. acs.org The reaction proceeds by first forming a β-amino aldehyde in situ, which then acts as a four-atom component that reacts with a one-carbon source to construct the pyrrolidine ring. acs.orgnih.gov

Multicomponent reactions bring together three or more starting materials in a one-pot reaction to form a product that contains the essential parts of all the initial reactants. acs.orgnih.govnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. tandfonline.comrsc.org For instance, a diastereoselective synthesis of substituted pyrrolidines has been achieved through a multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.govnih.gov This method allows for the construction of up to three stereogenic centers in a single step with high diastereoselectivity. acs.orgnih.govnih.gov Lewis acids, such as titanium tetrachloride (TiCl₄), can play a crucial role in promoting these transformations and influencing the reaction pathway. acs.orgnih.gov

The following table highlights different cascade and multicomponent approaches for pyrrolidine synthesis.

| Reaction Type | Description | Key Reagents | Catalyst/Promoter | Ref. |

| [4+1] Annulation Cascade | A four-atom component (e.g., in situ generated β-amino aldehyde) reacts with a one-carbon source. | Aldehydes, amino acids, sulfur ylides. | Proline. | acs.orgnih.gov |

| Asymmetric Multicomponent Reaction | One-pot reaction of multiple components to form highly substituted pyrrolidines diastereoselectively. | Phenyldihydrofuran, N-tosyl imino ester, silane reagents. | TiCl₄. | acs.orgnih.govnih.gov |

| Platinum/Brønsted Acid Catalyzed Cascade | Coupling of N-Boc-protected alkynamines with alkenes or alkynes. | Alkynamine derivatives, alkenes/alkynes. | Platinum/triflic acid. | nih.gov |

| Iridium-Catalyzed Reductive Azomethine Ylide Generation | [3+2] dipolar cycloaddition of in situ generated azomethine ylides with alkenes. | Tertiary amides/lactams, electron-deficient alkenes. | Vaska's complex [IrCl(CO)(PPh₃)₂]. | nih.gov |

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key building blocks. These include fluorinated aromatic compounds, appropriately substituted aliphatic aldehydes, and various pyrrolidine ring precursors.

Fluorobenzaldehydes , specifically 4-fluorobenzaldehyde, are crucial for introducing the fluorophenyl moiety. nbinno.com Several methods exist for its synthesis. Direct fluorination of benzaldehyde (B42025) using fluorinating agents like hydrogen fluoride (B91410) is a common and cost-effective approach. nbinno.com Another method involves a halogen-exchange reaction, where 4-chlorobenzaldehyde (B46862) is treated with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6. prepchem.comwikipedia.org A commercially feasible process involves the reaction of fluorobenzene (B45895) with carbon monoxide in the presence of a strong Lewis acid and a hydrogen halide. google.comchemicalbook.com

Dimethylated propanals , such as 2,2-dimethylpropanal (also known as pivalaldehyde), are required for constructing the gem-dimethyl group at the 2-position of the pyrrolidine ring. ebi.ac.uknist.govnist.gov One synthetic route to 2,2-dimethylpropanal is the isomerization of 2-methyl-2-butene (B146552) oxide at elevated temperatures over a heterogeneous catalyst like zinc chloride on pumice. google.com Another approach involves the Mannich reaction, where isobutyraldehyde, dimethylamine, and formaldehyde (B43269) are reacted under specific pH conditions. google.com

Pyrrolidine ring precursors can be synthesized through various strategies. organic-chemistry.orgnih.gov For instance, N-heterocyclization of primary amines with diols catalyzed by an iridium complex provides an efficient route to five-membered cyclic amines. organic-chemistry.org Another versatile method is the ring-closing metathesis of N-diallyl sulfonamide derivatives using Grubbs' catalyst, which can be followed by further transformations to yield the desired substituted pyrrolidine. sci-hub.se

The table below details the synthesis of these key precursors.

| Precursor | Synthetic Method | Key Reagents/Catalysts | Ref. |

| 4-Fluorobenzaldehyde | Direct Fluorination | Benzaldehyde, hydrogen fluoride. | nbinno.com |

| Halogen Exchange | 4-Chlorobenzaldehyde, potassium fluoride, 18-crown-6. | prepchem.comwikipedia.org | |

| Carbonylation of Fluorobenzene | Fluorobenzene, carbon monoxide, Lewis acid, hydrogen halide. | google.comchemicalbook.com | |

| 2,2-Dimethylpropanal | Isomerization | 2-Methyl-2-butene oxide, zinc chloride on pumice. | google.com |

| Mannich Reaction | Isobutyraldehyde, dimethylamine, formaldehyde. | google.com | |

| Pyrrolidine Ring | N-Heterocyclization | Primary amines, diols, Iridium complex. | organic-chemistry.org |

| Ring-Closing Metathesis | N-diallyl sulfonamide, Grubbs' catalyst. | sci-hub.se |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be necessary to unequivocally assign all proton and carbon signals and to establish the stereochemistry of the molecule.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The aromatic protons of the 4-fluorophenyl group are expected to appear as two distinct multiplets in the downfield region (typically δ 7.0-7.4 ppm) due to coupling with each other and with the fluorine atom. The protons on the pyrrolidine (B122466) ring would present a more complex pattern in the upfield region, with the methine proton at the C3 position likely appearing as a multiplet. The gem-dimethyl groups at the C2 position would be expected to show two singlets, reflecting their chemical non-equivalence in a chiral environment. The protons at the C4 and C5 positions would also exhibit characteristic multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (ortho to F) | 7.10 - 7.30 | Doublet of doublets (dd) |

| Aromatic H (meta to F) | 6.95 - 7.15 | Triplet (t) |

| C3-H | 3.00 - 3.40 | Multiplet (m) |

| C4-H₂ | 1.80 - 2.20 | Multiplet (m) |

| C5-H₂ | 2.80 - 3.20 | Multiplet (m) |

| C2-CH₃ (axial) | 1.10 - 1.30 | Singlet (s) |

| C2-CH₃ (equatorial) | 0.90 - 1.10 | Singlet (s) |

| N-H | 1.50 - 2.50 | Broad singlet (br s) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms in the molecule. The aromatic carbons of the 4-fluorophenyl ring would appear in the downfield region (δ 115-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary carbon of the gem-dimethyl group and the other pyrrolidine carbons would be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (C-F) | 160 - 165 |

| Aromatic C (ipso) | 140 - 145 |

| Aromatic C (ortho to F) | 128 - 132 |

| Aromatic C (meta to F) | 114 - 118 |

| C2 | 65 - 70 |

| C3 | 45 - 50 |

| C4 | 25 - 30 |

| C5 | 48 - 53 |

| C2-CH₃ | 20 - 30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment and Local Electronic Effects

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of the electronic environment of the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling networks, connecting adjacent protons within the pyrrolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range ¹H-¹³C correlations (over two to three bonds), which is crucial for connecting the different fragments of the molecule, such as the phenyl ring to the pyrrolidine ring and the gem-dimethyl groups to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the chiral center at C3 and the relative orientation of the substituents on the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a fundamental tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of the molecular formula, C₁₂H₁₆FN, by comparing the experimentally measured mass to the calculated mass. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FN |

| Calculated Exact Mass | 193.1267 |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 194.1345 |

Note: The expected m/z value is for the protonated molecule, which is commonly observed in techniques like ESI.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound. In a typical ESI-MS experiment, a solution of the analyte, in this case, this compound, would be introduced into the mass spectrometer. The high voltage applied to the capillary would generate charged droplets, and as the solvent evaporates, ions of the analyte are produced.

For this compound (molar mass: 193.27 g/mol ), one would expect to observe a prominent signal corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 194.28. The high-resolution mass spectrometry data would provide the exact mass, allowing for the confirmation of its elemental composition (C₁₂H₁₆FN).

Table 1: Predicted ESI-MS Data for this compound

| Predicted Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | ~194.28 |

| [M+Na]⁺ | ~216.26 |

Note: This table represents predicted values, not experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of a volatile compound like this compound and identifying any potential impurities.

In a GC-MS analysis, the sample would be vaporized and passed through a chromatographic column, separating it from any non-volatile residues or byproducts from its synthesis. The separated components would then be ionized, typically by electron impact (EI), and the resulting mass spectrum would show a characteristic fragmentation pattern. This pattern provides a "fingerprint" for the molecule, aiding in its structural confirmation. The retention time from the GC would also be a characteristic property of the compound under specific analytical conditions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique, often used for larger, non-volatile molecules. While less common for a small molecule like this compound, it could be employed. In this technique, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, primarily as singly charged ions. The time-of-flight analyzer then measures the m/z ratio. This method is particularly useful for high-throughput analysis.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound would exhibit absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies would include C-H stretching vibrations from the aromatic ring and the pyrrolidine ring's methyl and methylene (B1212753) groups, C-N stretching of the pyrrolidine ring, and the characteristic C-F stretching vibration of the fluorophenyl group. The precise positions of these bands would provide insight into the molecule's structure.

Table 2: Predicted FTIR Spectral Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2970-2850 |

| C=C Aromatic Stretch | ~1600-1450 |

| C-N Stretch | ~1250-1020 |

| C-F Stretch | ~1250-1000 |

Note: This table represents predicted values based on characteristic group frequencies, not experimental data.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would also show vibrational modes for the various functional groups. The symmetric vibrations of the aromatic ring and the C-C backbone of the pyrrolidine ring would likely produce strong Raman signals. The combination of FTIR and Raman spectroscopy would allow for a more complete picture of the vibrational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 4-fluorophenyl group.

One would expect to observe π → π* transitions, which are characteristic of aromatic systems. The presence of the fluorine atom and the pyrrolidine ring as substituents on the phenyl ring would cause a slight shift in the absorption maxima compared to unsubstituted benzene. The exact wavelength of maximum absorbance (λmax) would be a key parameter obtained from the spectrum.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Type of Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~250-280 |

Note: This table represents predicted values based on similar aromatic compounds, not experimental data.

X-ray Diffraction Studies

Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. While the techniques of single-crystal and powder X-ray diffraction are fundamental to the structural elucidation of crystalline solids, no published studies containing these analyses for this particular compound were found.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal evidence of a molecule's connectivity, conformation, and absolute configuration. nih.govmdpi.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The analysis of these patterns allows for the calculation of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's solid-state structure. growingscience.com

For a chiral molecule such as this compound, SC-XRD would be the ideal method to unambiguously determine its absolute stereochemistry. However, no such analysis has been reported in the available literature for this specific compound. The process would require the successful growth of a suitable single crystal, which can be a challenging and rate-limiting step in crystallographic studies. nih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. usp.org It provides a characteristic fingerprint for a specific crystalline solid, allowing for phase identification, assessment of sample purity, and detection of polymorphism (the ability of a compound to exist in more than one crystal form). nist.govicdd.com The technique involves exposing a powdered sample to X-rays and measuring the intensity of the scattered rays as a function of the scattering angle. usp.org

While PXRD is a common characterization technique for crystalline materials, no powder diffraction patterns for this compound have been published. Such data would be valuable for confirming the crystalline phase of a synthesized batch and for quality control purposes.

In Depth Structural and Conformational Analysis

Molecular Geometry and Bond Lengths/Angles within the Pyrrolidine (B122466) Ring and Fluorophenyl Moiety

The molecular geometry of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine is defined by the spatial arrangement of its constituent atoms. The pyrrolidine ring is not planar, and the substituents impose significant steric and electronic influences on its final structure. The gem-dimethyl groups at the C2 position create a sterically congested environment, influencing the puckering of the ring and the rotational freedom of adjacent bonds.

Bond lengths and angles within the molecule are expected to be in standard ranges for similar organic compounds, though minor deviations can occur due to substituent effects. For instance, the C-F bond in the fluorophenyl moiety is highly polarized due to the high electronegativity of fluorine. nih.govresearchgate.net Computational studies on similar fluorinated heterocyclic compounds provide insight into expected geometric parameters. mdpi.comresearchgate.net

Table 1: Representative Bond Lengths for this compound (Based on Computational Data for Analogous Structures)

| Bond | Typical Length (Å) |

|---|---|

| C-C (pyrrolidine) | 1.53 - 1.55 |

| C-N (pyrrolidine) | 1.47 - 1.49 |

| C-C (aryl) | 1.39 - 1.41 |

| C-F (aryl) | 1.35 - 1.37 |

| C-H | 1.09 - 1.10 |

Note: These values are illustrative and derived from computational data on structurally related compounds.

Table 2: Representative Bond Angles for this compound (Based on Computational Data for Analogous Structures)

| Angle | Typical Value (°) |

|---|---|

| C-N-C (pyrrolidine) | ~108 - 112 |

| C-C-C (pyrrolidine) | ~102 - 106 |

| N-C-C (pyrrolidine) | ~103 - 107 |

| C-C-C (aryl) | ~118 - 122 |

| C-C-F (aryl) | ~118 - 120 |

Note: These values are illustrative and derived from computational data on structurally related compounds.

Conformational Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is inherently non-planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. This dynamic behavior is often described by the concepts of ring puckering and pseudorotation.

The puckering of the pyrrolidine ring can be described by two principal conformations: the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry). In the envelope form, four atoms are coplanar while the fifth is out of the plane. In the twist form, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. For substituted pyrrolidines like the proline amino acid, these puckers are often referred to as Cγ-endo (atom C4 is on the same side as the carboxyl group) and Cγ-exo (atom C4 is on the opposite side). nih.gov

The substituents on this compound heavily influence the preferred pucker. The bulky gem-dimethyl group at C2 and the fluorophenyl group at C3 will favor conformations that minimize steric clashes. Studies on substituted prolines show that electronegative substituents at the C4 position can dictate the pucker, with trans-4-fluoroproline (B7722503) favoring an exo conformation. nih.gov In the case of this compound, the large fluorophenyl group at C3 will likely favor a pseudo-equatorial position to reduce steric strain, influencing the ring to adopt a specific envelope or twist conformation. This preference is a balance between minimizing steric hindrance from the gem-dimethyl groups and accommodating the aryl substituent.

The interconversion between different puckered conformations of the pyrrolidine ring does not occur through a planar intermediate but via a low-energy process called pseudorotation. researchgate.net This process involves a continuous wave-like motion of the out-of-plane atoms, allowing the ring to cycle through various envelope and twist forms with relatively low energy barriers.

The energy barrier for this ring flip is typically low, allowing for rapid interconversion at room temperature. rsc.org For the parent pyrrolidine, computational studies have shown that the energy associated with pseudorotation can be as little as 5% of the total energy change during phase transitions. rsc.org However, the bulky substituents in this compound are expected to create a more defined energy landscape with higher barriers between specific conformers compared to the unsubstituted ring. The transition states along the pseudorotation pathway would involve conformations where steric interactions are maximized, for instance, when the fluorophenyl group is forced into a more axial-like position.

Dihedral Angles and Rotational Isomerism of the Fluorophenyl Substituent

The orientation of the 4-fluorophenyl group relative to the pyrrolidine ring is defined by the dihedral angle along the C3-C(aryl) bond. Rotation around this bond gives rise to different rotational isomers (rotamers), each with a distinct energy level. The barrier to rotation is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrolidine ring at C2 and C4.

Studies on meso-aryl substituted hydroporphyrins, which also feature aryl groups attached to five-membered rings, have shown that activation barriers for aryl group rotation can range from 15.6 to 18.4 kcal/mol. nih.gov While the system is different, it highlights that rotation of an aryl group attached to a heterocyclic ring is a significant energetic process. For this compound, the steric bulk of the C2-gem-dimethyl groups would create a substantial barrier to rotation, likely locking the fluorophenyl group into a preferred range of dihedral angles where it is staggered relative to the C2 and C4 substituents.

Stereoelectronic Effects Influencing Molecular Conformation and Stability

Stereoelectronic effects arise from the interaction of electron orbitals and play a crucial role in determining molecular geometry and stability. acs.org In this compound, the primary stereoelectronic influence comes from the highly electronegative fluorine atom. nih.govresearchgate.net

The C-F bond is strongly polarized (Cδ+-Fδ-), which can lead to stabilizing hyperconjugative interactions. One such interaction is the gauche effect, where a conformation with a gauche relationship between electronegative substituents is favored over the anti conformation. acs.org This effect could influence the puckering of the pyrrolidine ring, favoring a conformation where the C-F bond has a specific spatial relationship with the lone pair on the nitrogen atom or with C-H bonds on the ring. The introduction of fluorine can alter bond lengths and angles; for example, as hydrogens are substituted by more electronegative fluorines, the p-character of the bonding orbital is directed towards the fluorine, which can lead to changes in adjacent bond angles and lengths. youtube.com

Analysis of Intramolecular Non-Covalent Interactions

A particularly relevant interaction in this molecule is the potential for an intramolecular C-H···F hydrogen bond. acs.org This type of weak hydrogen bond can occur between a C-H bond on the pyrrolidine ring (e.g., at C2 or C4) and the fluorine atom of the fluorophenyl group. The existence and strength of such an interaction depend on the geometry of the molecule, requiring a suitable distance and angle between the donor C-H group and the acceptor fluorine atom. acs.org Additionally, attractive edge-to-face aromatic interactions, where a C-H bond from the pyrrolidine ring points towards the face of the fluorophenyl ring, could also contribute to conformational stability. researchgate.net Computational methods like Natural Bond Orbital (NBO) analysis are often used to identify and quantify the stabilization energies of such donor-acceptor interactions. mdpi.comnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Proline |

| trans-4-Fluoroproline |

Intermolecular Interactions in Solid-State Packing

Hydrogen Bonding: In the solid state, molecules containing hydrogen bond donors (like the N-H group in the pyrrolidine ring) and acceptors (such as the fluorine atom and the nitrogen itself) are often organized into extended networks. The crystal packing of N-(4-Fluorophenyl)-2,2-dimethylpropanamide, a related compound, demonstrates chains of molecules linked by N—H⋯O hydrogen bonds. nih.gov In more complex systems, such as 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, water molecules can mediate hydrogen bonding, forming motifs that connect cations and anions. researchgate.net For instance, water molecules can form an R4 4(8) motif with chloride ions through O—H⋯Cl hydrogen bonds. researchgate.net The interplay between intramolecular and intermolecular hydrogen bonding is also a critical factor, with studies on macrocyclic peptides showing that the first few solvent molecules can induce significant structural changes by disrupting internal hydrogen bonds. nih.gov In substituted pyrroles, the presence of an N-H group allows for stronger hydrogen bonding interactions compared to C-H donors. nih.gov

π-π Stacking: The aromatic 4-fluorophenyl group is capable of participating in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. These interactions involve the stacking of aromatic rings and contribute to the stability of the crystal lattice. In some fluorinated compounds, these interactions can lead to the formation of one-dimensional ribbons or more complex three-dimensional structures. acs.org However, the presence of fluorine can also disrupt π-π stacking. researchgate.net In the case of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, π-π interactions with centroid-to-centroid distances of 3.6195(8) Å and 3.8051(9) Å are observed, which help to consolidate the crystal structure. researchgate.net It is noteworthy that in some related heterocyclic structures, π-π stacking interactions are a dominant feature in the supramolecular assembly.

| Compound Name | CAS Number | Molecular Formula |

| This compound | Not Available | C12H16FN |

| N-(4-Fluorophenyl)-2,2-dimethylpropanamide | 80286-93-9 | C11H14FNO |

| 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate | Not Available | C15H13ClFN2O2 |

| Pyrrole | 109-97-7 | C4H5N |

| Cyclopentane | 287-92-3 | C5H10 |

| Cycloalkanes | Not Available | Not Applicable |

Comparison with Conformations of Related Pyrrolidines and Cycloalkanes

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The most common conformations are the "envelope" (with Cs symmetry) and "twist" (with C2 symmetry) forms. The specific conformation adopted by a substituted pyrrolidine is influenced by the nature and position of the substituents.

Pyrrolidine Conformations: In 2,2-disubstituted pyrrolidine-4-carboxylic acid oligomers, the pyrrolidine rings exhibit distinct conformational preferences even in the absence of internal hydrogen bonds. nih.govacs.org The substituents at the C2 position significantly influence the conformational landscape. Computational studies on a 2,2-dimethyl derivative have identified multiple energy minima, indicating a complex conformational space. acs.org The presence of bulky substituents can restrict the conformational flexibility of the ring.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds. Should a computational study of 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine be undertaken, DFT would be a primary tool.

Geometry Optimization and Energetic Profiles of Conformers

The first step in a computational analysis would be to determine the most stable three-dimensional structure of the this compound molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this, which contains a pyrrolidine (B122466) ring, multiple low-energy conformations, or conformers, are likely to exist.

Vibrational Frequency Calculations and Spectral Assignment

Once the optimized geometries of the conformers are obtained, vibrational frequency calculations would be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated vibrational mode can be animated to visualize the atomic motions, which aids in the assignment of the absorption bands in the experimental spectra to specific functional groups and types of vibrations (e.g., stretching, bending, twisting). For instance, one would expect to identify characteristic frequencies for the C-H, N-H, C-N, and C-F bonds within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) (eV) | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP is plotted onto the electron density surface, with different colors indicating different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. Conversely, blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. For this compound, one would anticipate a negative potential around the fluorine atom and the nitrogen atom of the pyrrolidine ring, making them potential sites for interaction with electrophiles.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution or Gas Phase

While quantum mechanical methods like DFT are excellent for studying the static properties of a molecule, Molecular Dynamics (MD) simulations are used to investigate its dynamic behavior over time. An MD simulation would model the movements of the atoms in this compound in a simulated environment, such as in a solvent or in the gas phase.

These simulations can provide insights into the conformational flexibility of the molecule, the time scale of conformational changes, and how the molecule interacts with its surroundings. For example, an MD simulation could reveal how the pyrrolidine ring puckers and how the fluorophenyl group rotates over time, which can be crucial for understanding its biological activity and interactions with other molecules.

Quantitative Structure-Property Relationships (QSPR) for Physicochemical Property Prediction

Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the structural or property-based descriptors of a molecule with its physicochemical properties. nih.govmdpi.com These models are essential in early-stage drug discovery and material science for predicting properties without synthesizing the compound, thus saving time and resources. mdpi.comescholarship.org For this compound, a QSPR analysis would involve calculating a variety of molecular descriptors and using them to predict key physicochemical parameters.

The process begins with the generation of a 3D model of the molecule and the subsequent calculation of descriptors that fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms, such as the Wiener and Randić indices.

Geometrical Descriptors: Molecular surface area, volume, and shape indices.

Electronic Descriptors: Dipole moment, polarizability, and orbital energies (HOMO/LUMO).

Hydrophobic Descriptors: Most notably, the partition coefficient (logP), which describes the lipophilicity of the molecule.

Once calculated, these descriptors are used in a multilinear regression or machine learning algorithm to build a predictive model. mdpi.comresearchgate.net For instance, a QSPR model for aqueous solubility (LogS) might take the form:

LogS = c₀ + c₁ (logP) + c₂ (Molecular Weight) + c₃ (Polar Surface Area) + ...

Studies on similar heterocyclic compounds, such as spiropyrrolidines, have successfully used QSPR to model biological activity, indicating that descriptors related to topology, charge distribution, and hydrophobicity are often significant. nih.govnih.gov For this compound, we can anticipate the descriptors that would be most influential in predicting its properties. The presence of the fluorophenyl group would significantly impact electronic and hydrophobic descriptors, while the dimethylpyrrolidine ring would define its topological and steric properties.

Below is a hypothetical QSPR data table illustrating the types of descriptors that would be calculated for this compound and their potential predicted property values.

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Constitutional | Molecular Weight | 193.27 g/mol |

| Electronic | Dipole Moment | ~2.5 D |

| Hydrophobic | Calculated logP | ~2.8 |

| Topological | Topological Polar Surface Area (TPSA) | 12.03 Ų |

| Physicochemical Property | Predicted Aqueous Solubility (LogS) | -3.1 |

| Physicochemical Property | Predicted Boiling Point | ~250 °C |

Analysis of Chemical Reactivity Descriptors (e.g., Fukui functions, global electrophilicity/nucleophilicity indices)

Chemical reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting how a molecule will interact with other chemical species. These descriptors are based on how the electron density of the molecule changes with the addition or removal of electrons, identifying the most probable sites for electrophilic or nucleophilic attack. wikipedia.orgnih.gov

Fukui Functions The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the propensity of an electronic density change at a specific point r in a molecule. wikipedia.orgscm.com It helps to pinpoint the most reactive atoms within the molecule. schrodinger.com There are three main types of Fukui functions:

ƒ⁺(r): for nucleophilic attack (where an electron is added). A high value indicates a site susceptible to attack by a nucleophile.

ƒ⁻(r): for electrophilic attack (where an electron is removed). A high value indicates a site that is itself nucleophilic and likely to attack an electrophile. schrodinger.com

ƒ⁰(r): for radical attack.

For this compound, one would expect the nitrogen atom of the pyrrolidine ring to have a high ƒ⁻ value, indicating its nucleophilic character. The carbon atoms of the fluorophenyl ring, particularly those ortho and para to the fluorine atom, would be potential electrophilic sites, reflected in their ƒ⁺ values. These functions are often condensed to atomic sites for easier interpretation. scm.com

The presence of the electron-withdrawing fluorine atom on the phenyl ring would increase the global electrophilicity of this compound compared to its non-fluorinated analog. researchgate.netalfa-chemistry.com The lone pair on the pyrrolidine nitrogen, however, confers significant nucleophilic character to the molecule.

A hypothetical table of reactivity descriptors for the compound is presented below.

| Descriptor | Definition | Predicted Value / Site |

|---|---|---|

| Global Electrophilicity (ω) | (μ²)/(2η) where μ is chemical potential and η is hardness | ~1.2 eV |

| Global Nucleophilicity (N) | EHOMO(Nuc) - EHOMO(TCE) | ~2.9 eV |

| Most Nucleophilic Site (ƒ⁻) | Site most likely to attack an electrophile | Nitrogen (N) atom |

| Most Electrophilic Site (ƒ⁺) | Site most susceptible to nucleophilic attack | Carbon atoms on the phenyl ring |

Computational Investigation of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)

Computational chemistry provides highly accurate predictions of NMR spectroscopic parameters, which are invaluable for structure elucidation and confirmation. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a molecule in a simulated solvent environment. nih.govnih.govmdpi.com

NMR Chemical Shifts The theoretical calculation of ¹H and ¹³C chemical shifts for this compound would begin with an optimization of its 3D geometry. Then, the magnetic shielding tensors for each nucleus are computed. researchgate.net These shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

For this specific molecule, calculations would predict:

¹H NMR: Distinct signals for the aromatic protons on the fluorophenyl ring, with splitting patterns influenced by both fluorine and adjacent protons. The methyl groups on the pyrrolidine ring would likely appear as singlets, while the pyrrolidine ring protons would show complex multiplets due to their diastereotopic nature.

¹³C NMR: The fluorine atom would have a significant effect on the chemical shifts of the carbon atoms in the phenyl ring, with the carbon directly bonded to fluorine (C-F) showing a large chemical shift and characteristic C-F coupling.

¹⁹F NMR: This would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

Coupling Constants The calculation of spin-spin coupling constants (J-coupling), such as ³J(H,H) or ¹J(C,F), provides further structural detail. These values depend on the dihedral angles between coupled nuclei (for ³J) and the bonding environment, helping to confirm stereochemistry and connectivity. For instance, the calculated ³J(H,H) values for the pyrrolidine ring protons would help in assigning their relative configuration.

A representative table of computationally predicted NMR data is shown below. These values are illustrative of what a DFT calculation would yield.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | CH₃ (gem-dimethyl) | 1.1 - 1.3 | N/A (Singlets) |

| ¹H | Pyrrolidine CH₂ | 2.8 - 3.5 | ~7-12 (³JHH) |

| ¹H | Aromatic CH (ortho to F) | 7.0 - 7.2 | ~8-9 (³JHH), ~5-6 (⁴JHF) |

| ¹³C | C (gem-dimethyl) | 25 - 30 | N/A |

| ¹³C | C-N (Pyrrolidine) | 60 - 70 | N/A |

| ¹³C | C-F (Aromatic) | 160 - 165 | ~240-250 (¹JCF) |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom (e.g., N-alkylation, N-acylation)

The lone pair of electrons on the secondary amine of the pyrrolidine ring makes it a nucleophilic center, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Typically, this is achieved by reacting the pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The reaction proceeds via an SN2 mechanism. However, a significant challenge in the N-alkylation of secondary amines is the potential for overalkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine masterorganicchemistry.com. This can lead to the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used masterorganicchemistry.com. To achieve selective mono-alkylation, controlled reaction conditions, such as using a specific stoichiometry or employing alternative, less reactive alkylating agents like alcohols or aldehydes through reductive amination, are often necessary masterorganicchemistry.comnih.gov. Modern methods may utilize environmentally benign reagents like dimethyl carbonate (DMC) with specialized catalysts to achieve high selectivity for N-methylation nih.gov.

N-Acylation: The pyrrolidine nitrogen can also be acylated using acylating agents such as acid chlorides or acid anhydrides. This reaction is typically robust and leads to the formation of a stable amide. N-acylation is generally a high-yield process and, unlike N-alkylation, does not proceed to over-acylation, as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the carbonyl group. These reactions can be catalyzed by bases to scavenge the acid byproduct. Recent advances have highlighted acyl-1,4-dihydropyridines as versatile acylation reagents that can function under photoredox conditions as a source of acyl radicals nih.gov.

| Reaction Type | Reagents | Product Type | Key Considerations |

| N-Alkylation | Alkyl halides, Alcohols, Carbonates | Tertiary Amine | Potential for overalkylation to quaternary salt; selectivity is a key challenge masterorganicchemistry.com. |

| N-Acylation | Acid chlorides, Acid anhydrides | Amide | Generally high-yielding and selective; product is less nucleophilic nsf.gov. |

Electrophilic Aromatic Substitution on the 4-Fluorophenyl Ring

The 4-fluorophenyl group can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this process are governed by the existing substituents: the fluorine atom and the 2,2-dimethylpyrrolidin-3-yl group.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electrons to stabilize the arenium ion intermediate through resonance. However, it is also deactivating due to its strong inductive electron-withdrawing effect.

2,2-Dimethylpyrrolidin-3-yl group: This bulky alkyl substituent is an activating group and is also ortho-, para-directing.

In 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine, the two substituents are para to each other. Therefore, electrophilic attack will be directed to the positions ortho to the fluorine atom (C3' and C5') and ortho to the pyrrolidinyl group (C2' and C6'). Given that these positions are the same, substitution is expected to occur at the carbons adjacent to the fluorine atom. Steric hindrance from the bulky 2,2-dimethylpyrrolidine (B1580570) moiety may influence the reaction rate but the primary directing effects will favor substitution at the C3' and C5' positions of the phenyl ring.

Reactions at the 2,2-Dimethyl Positions and Adjacent Carbons

The gem-dimethyl group at the C2 position of the pyrrolidine ring consists of C(sp³)–H bonds and a quaternary carbon, which are generally unreactive under standard conditions. Functionalization at these positions would require harsh conditions, likely involving radical-based processes which could compromise the integrity of the rest of the molecule. The adjacent methylene (B1212753) carbons (C4 and C5) possess C–H bonds that could potentially be functionalized, for instance, through metal-catalyzed C-H amination or oxidation, though such transformations often require specific directing groups to achieve selectivity nih.govacs.org.

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core

Pyrrolidine is a saturated five-membered ring and is generally stable, lacking the significant ring strain found in smaller rings like azetidines or cyclopropanes nih.gov. Consequently, ring-opening reactions are not common and would necessitate harsh conditions or the strategic introduction of functional groups that facilitate cleavage. For example, N-acylation followed by reduction could potentially lead to ring opening under specific reductive conditions, but this is not a typical reaction pathway for simple pyrrolidines. Ring-expansion reactions are similarly energetically unfavorable without specific rearrangement-promoting triggers.

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies for reactions involving this compound are not widely available. However, the mechanisms can be inferred from studies on similar systems.

For N-alkylation with alkyl halides, the mechanism is a standard bimolecular nucleophilic substitution (SN2). For more complex transformations, such as copper-catalyzed C-H amination for pyrrolidine synthesis, mechanistic studies often involve a combination of kinetic experiments, isolation of intermediates, and computational modeling to map the reaction's free energy profile nih.govacs.org.

Identification of Reaction Intermediates

The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. A key aspect of this is the identification of transient species, or reaction intermediates, that are formed during the conversion of reactants to products. In the context of reactions involving this compound, various analytical techniques can be employed to detect and characterize these fleeting molecular entities.

While specific studies detailing the isolation and characterization of reaction intermediates for every reaction involving this compound are not extensively documented in publicly available literature, general principles of organic chemistry allow for the postulation of likely intermediates based on the reaction type. For instance, in reactions where the pyrrolidine nitrogen acts as a nucleophile, a quaternary ammonium salt could be a potential intermediate. Similarly, in reactions involving transformations of the fluorophenyl group, intermediates such as benzylic cations or radicals might be formed, depending on the reaction conditions.

Advanced spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy, particularly using techniques such as in situ monitoring, can provide evidence for the existence of certain intermediates. Other methods, including mass spectrometry and computational modeling, can also offer insights into the structure and stability of these transient species.

Catalytic Applications in Organic Synthesis

The pyrrolidine scaffold is a privileged motif in organocatalysis, and derivatives of this compound have the potential to be utilized as catalysts in a variety of organic transformations. The presence of the chiral center at the C3 position, along with the steric bulk provided by the gem-dimethyl group at C2, makes this class of compounds attractive for applications in asymmetric synthesis.

The nitrogen atom of the pyrrolidine ring can act as a Lewis base, activating substrates through the formation of enamine or iminium ion intermediates. This mode of activation is central to many organocatalytic reactions, including aldol (B89426) reactions, Michael additions, and alpha-functionalizations of carbonyl compounds. The fluorine substituent on the phenyl ring can influence the electronic properties of the catalyst, potentially modulating its reactivity and selectivity.

While specific, named catalytic applications for this compound itself are not prominently featured in the surveyed literature, the broader class of chiral pyrrolidine derivatives has been extensively used in catalysis. For example, proline and its derivatives are well-known catalysts for a wide range of asymmetric reactions. It is therefore plausible that this compound and its analogs could find utility in similar catalytic systems, offering a different steric and electronic profile that could lead to improved or complementary results.

Further research in this area would be necessary to fully explore the catalytic potential of this compound. This would involve screening its efficacy in various known organocatalytic reactions and potentially designing new transformations that take advantage of its unique structural features.

Synthetic Utility and Applications in Advanced Chemical Materials Research

As a Versatile Chemical Building Block for Complex Organic Molecule Synthesis

The 3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine scaffold is a valuable starting material for the synthesis of more complex molecules. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of biologically active compounds and natural products. mdpi.comresearchgate.net The presence of the fluorophenyl group and the gem-dimethyl substitution provides specific steric and electronic properties that can be exploited in organic synthesis.

The synthesis of 3-aryl pyrrolidines can be achieved through various catalytic methods, including palladium-catalyzed hydroarylation of pyrrolines. researchgate.net This suggests that this compound could be synthesized and subsequently used as a key intermediate. The secondary amine of the pyrrolidine ring offers a reactive site for further functionalization, such as N-alkylation or N-acylation, allowing for its incorporation into larger molecular frameworks. For instance, derivatives of 3-phenylpyrrolidine (B1306270) are used in the synthesis of potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors, highlighting the potential of this structural motif in medicinal chemistry. researchgate.net

The fluorophenyl group can also participate in various cross-coupling reactions, offering another avenue for structural elaboration. The strategic placement of the fluorine atom can influence the reactivity and biological activity of the final products.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(4-fluorophenyl)-2,2-dimethylpyrrolidine |

| N-Acylation | Acyl chloride, Base | N-Acyl-3-(4-fluorophenyl)-2,2-dimethylpyrrolidine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-(Aryl-4-phenyl)-2,2-dimethylpyrrolidine derivative |

| Buchwald-Hartwig | Amine, Pd catalyst | 3-(Amino-4-phenyl)-2,2-dimethylpyrrolidine derivative |

Integration into Diverse Molecular Scaffolds for Structure-Property Relationship Studies in Chemical Design

The defined three-dimensional structure of this compound makes it an excellent candidate for integration into diverse molecular scaffolds to study structure-property relationships. researchgate.net The non-planar nature of the pyrrolidine ring allows for a better exploration of three-dimensional chemical space compared to flat aromatic systems. unipa.it This is a crucial aspect in modern drug design, where the 3D shape of a molecule is critical for its interaction with biological targets. unipa.it

By systematically modifying the substituents on the pyrrolidine nitrogen and the phenyl ring, chemists can fine-tune the physicochemical properties of the resulting molecules, such as lipophilicity, solubility, and metabolic stability. nih.gov The fluorine atom, in particular, can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable interactions with biological targets. nih.gov

Structure-activity relationship (SAR) studies on related aryl piperazine (B1678402) and pyrrolidine derivatives have demonstrated that the presence and position of substituents on the aryl ring are crucial for biological activity. researchgate.netnih.gov For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the anticonvulsant activity was found to be highest in compounds with unsubstituted or ortho- and meta-substituted phenyl rings. nih.gov Similarly, in a study of ALK2 inhibitors, modifications to the aryl group significantly impacted potency and selectivity. semanticscholar.org These findings underscore the importance of the 3-(4-fluorophenyl) moiety in directing the biological profile of molecules containing this scaffold.

Exploration in Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry, which involve non-covalent interactions, are increasingly being applied in materials science and biology. mdpi.com While direct studies on this compound in host-guest systems are not extensively documented, its structural features suggest potential for such applications. The aromatic fluorophenyl group can participate in π-π stacking and cation-π interactions, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor.

For instance, the crystal structure of a related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, reveals a complex network of intermolecular interactions, including N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, as well as C—H⋯π interactions. nih.gov This demonstrates the capacity of the fluorophenyl and pyrrolidine moieties to engage in multiple non-covalent interactions, which are fundamental to the formation of stable host-guest complexes.

Furthermore, studies on peptide-tetrapyrrole self-assemblies show that non-covalent forces such as hydrogen bonding, electrostatic interactions, and π–π stacking drive the formation of organized supramolecular structures. mdpi.com The ability of the fluorophenyl group to engage in such interactions could be exploited in the design of new supramolecular assemblies.

Potential as Components in Materials Science (e.g., specialty chemicals, nonlinear optical materials, polymers)

The unique electronic and structural properties of this compound make it a promising candidate for incorporation into advanced materials. The pyrrolidine scaffold is known to be a component of stimuli-responsive polymers. nih.gov For example, polymers derived from N-ethyl pyrrolidine methacrylamide (B166291) have been shown to exhibit pH-dependent swelling behavior, making them suitable for applications in drug delivery and tissue engineering. nih.gov

The introduction of a fluorophenyl group could impart desirable properties to polymers, such as increased thermal stability and altered optical properties. Fluorinated polymers often exhibit unique characteristics, including low surface energy and high resistance to chemical degradation.

In the realm of nonlinear optical (NLO) materials, organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system are of great interest. While this compound itself is not a classic NLO chromophore, it can serve as a key building block for constructing such materials. The pyrrolidine nitrogen can act as an electron donor, and the fluorophenyl group can be further functionalized to create push-pull systems with significant NLO responses.

Table 2: Potential Material Science Applications of this compound Derivatives

| Material Type | Potential Role of the Compound | Desired Properties |

| Specialty Polymers | Monomer or co-monomer | pH-responsiveness, thermal stability, altered refractive index |

| Nonlinear Optical Materials | Precursor for NLO chromophores | High hyperpolarizability |

| Smart Hydrogels | Cross-linking agent or functional monomer | Stimuli-responsive swelling |

Role in the Development of New Synthetic Reagents and Catalysts

Pyrrolidine derivatives are well-established as highly effective organocatalysts, particularly in asymmetric synthesis. mdpi.com The chiral environment provided by the pyrrolidine ring can induce high levels of stereoselectivity in a variety of chemical transformations. Proline and its derivatives, for example, are widely used to catalyze aldol (B89426) and Michael reactions. mdpi.com

The 2,2-dimethyl substitution in this compound can provide steric bulk that may enhance enantioselectivity in catalytic processes. Novel pyrrolidinyl-camphor derivatives have been successfully employed as organocatalysts for the direct asymmetric Michael addition of aldehydes and ketones to β-nitroalkenes, achieving high yields and excellent stereoselectivities. nih.gov This highlights the potential for developing new catalysts based on the 2,2-dimethylpyrrolidine (B1580570) scaffold.

Furthermore, pyrrolidine-based chiral porous polymers have been synthesized and used as heterogeneous organocatalysts. rsc.org These materials offer the advantages of easy separation and recyclability. Incorporating this compound into such polymer frameworks could lead to the development of robust and efficient heterogeneous catalysts for various organic transformations. rsc.org

Design and Synthesis of Chemically Diverse Libraries for Academic Screening

The generation of chemically diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are screened against various biological targets to identify new lead compounds. The this compound scaffold provides an excellent starting point for the construction of such libraries.

The pyrrolidine ring is considered a "privileged scaffold" due to its frequent occurrence in biologically active compounds. researchgate.net By systematically varying the substituents at the nitrogen atom and on the fluorophenyl ring, a large and diverse library of compounds can be generated. For example, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized and screened for anticonvulsant activity. unipa.it